molecular formula C9H9ClN2S B1482015 1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2092250-05-8

1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1482015
CAS No.: 2092250-05-8
M. Wt: 212.7 g/mol
InChI Key: GMYSUIKMIYCVSD-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole (CAS 2092250-05-8) is a versatile heterocyclic building block of interest in medicinal chemistry and organic synthesis. With the molecular formula C 9 H 9 ClN 2 S and a molecular weight of 212.70 g/mol, this compound integrates pyrazole and thiophene rings, structural motifs frequently found in pharmacologically active molecules . The reactive chloromethyl group serves as a key functional handle, enabling further chemical modifications and the construction of more complex molecular architectures through nucleophilic substitution reactions . This compound is strictly for Research and Development purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should note that this chemical requires careful handling. Refer to the Safety Data Sheet for comprehensive hazard information. Generally, compounds of this nature may be harmful if swallowed and can cause severe skin burns and serious eye damage . Appropriate personal protective equipment, including eye and face protection, is essential. In case of contact with eyes, rinse cautiously with water for several minutes and seek medical attention immediately .

Properties

IUPAC Name

1-(chloromethyl)-5-methyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-7-5-8(11-12(7)6-10)9-3-2-4-13-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYSUIKMIYCVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCl)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole typically follows a two-step approach:

  • Step 1: Construction of the 3-(thiophen-2-yl)-5-methyl-1H-pyrazole core
    This involves cyclization reactions between hydrazine derivatives and appropriate carbonyl compounds such as thiophene-2-carboxaldehyde or related precursors. The reaction conditions (solvent, temperature, catalysts) are optimized to favor pyrazole ring formation.

  • Step 2: Introduction of the chloromethyl group at the 1-position
    Chloromethylation is performed using chloromethylating agents such as chloromethyl methyl ether in the presence of Lewis acids (e.g., zinc chloride) to selectively functionalize the pyrazole nitrogen at position 1.

This general synthetic route is supported by literature describing related pyrazole derivatives and is consistent with known pyrazole chemistry.

Detailed Synthetic Routes

Cyclization of Hydrazine with Thiophene-2-carboxaldehyde
  • Reagents : Hydrazine hydrate and thiophene-2-carboxaldehyde
  • Conditions : Typically carried out in ethanol or dimethylformamide (DMF) at temperatures ranging from 60°C to 100°C.
  • Mechanism : Formation of hydrazone intermediate followed by cyclization to yield 3-(thiophen-2-yl)-1H-pyrazole.
  • Outcome : Formation of the pyrazole ring with thiophene substitution at position 3.
Methylation at the 5-position
  • The methyl group at position 5 can be introduced either by using methyl-substituted hydrazine derivatives or via methylation of the pyrazole ring precursor before cyclization.
Chloromethylation of Pyrazole Nitrogen
  • Reagents : Chloromethyl methyl ether (or similar chloromethylating agent), zinc chloride as Lewis acid catalyst.
  • Conditions : Reaction carried out under controlled temperature (usually room temperature to mild heating) to avoid side reactions.
  • Mechanism : Electrophilic substitution at the pyrazole nitrogen (N1), introducing the chloromethyl group.
  • Purification : Product isolated through extraction and purified by recrystallization or chromatography.

Data Tables: Preparation Parameters and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Cyclization Hydrazine hydrate + thiophene-2-carboxaldehyde in EtOH or DMF 60–100 4–8 70–85 Solvent choice affects purity
Methylation (if separate) Methyl hydrazine or methylation reagent 25–80 2–6 65–80 Can be done pre- or post-cyclization
Chloromethylation Chloromethyl methyl ether + ZnCl2 25–40 1–3 60–75 Requires strict control to avoid over-chloromethylation

Yields are approximate and based on analogous pyrazole syntheses.

Research Findings and Analytical Characterization

Reaction Optimization

  • Solvent Effects : Polar aprotic solvents like DMF enhance cyclization efficiency, while protic solvents like ethanol facilitate hydrazone formation but may reduce selectivity during chloromethylation.

  • Temperature Control : Elevated temperatures accelerate cyclization but may promote side reactions during chloromethylation; therefore, mild conditions are preferred for the latter step.

  • Catalyst Loading : Zinc chloride loading influences chloromethylation efficiency, with excess catalyst leading to by-products.

Analytical Techniques for Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ^1H NMR and ^13C NMR confirm the substitution pattern on the pyrazole ring and thiophene moiety.
    • Observation of chloromethyl protons (typically singlets around 4.5 ppm) confirms successful chloromethylation.
    • Tautomerism can be assessed by variable temperature NMR.
  • Mass Spectrometry (MS) :

    • Confirms molecular weight and fragmentation patterns consistent with the chloromethylated pyrazole.
  • High-Performance Liquid Chromatography (HPLC) :

    • Used to assess purity (>95% purity is standard for biological testing).
  • X-ray Crystallography :

    • Provides definitive structural confirmation and insight into hydrogen bonding and molecular conformation.

Chemical Reactions Analysis

1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiophene ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications References
1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole N1: -CH2Cl; C5: -CH3; C3: thiophen-2-yl High reactivity (chloromethyl group); potential agrochemical intermediate -
1-(Chloroacetyl)-5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole N1: -COCH2Cl; C5: 4-methoxyphenyl; ring saturation Dihydropyrazole with electron-withdrawing groups; enhanced stability
3-Methyl-1-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-5-amine N1: -(CH2)thiophen-2-yl; C5: -NH2 Amine functionality; potential pharmacological activity
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine N1: -(CH2)(3-Cl-thiophen); C3: -NH2 Chlorothiophene substituent; improved lipophilicity
Key Observations:
  • Electrophilic Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution reactions, distinguishing it from analogues with chloroacetyl or amine groups .
  • Ring Saturation : Dihydropyrazoles (e.g., ) exhibit reduced aromaticity, altering electronic properties and stability compared to fully aromatic pyrazoles .

Physicochemical and Crystallographic Properties

  • Crystallinity : The trifluoromethyl-pyrazole in crystallizes in the P-1 space group, suggesting that bulky substituents (e.g., thiophen-2-yl) may influence packing patterns .
  • Solubility : The chloromethyl group increases hydrophobicity compared to amine- or carboxylate-bearing analogues (e.g., ) .

Biological Activity

1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound with potential biological activity due to its unique structural features, including a pyrazole ring and a thiophene moiety. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H9ClN2S
  • Molecular Weight : 212.6992 g/mol
  • CAS Number : 2092250-05-8
  • Density : 1.33 g/cm³
  • Boiling Point : 336.3 °C
  • Flash Point : 157.2 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL
P. aeruginosa75 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Properties

In studies assessing anti-inflammatory effects, this compound demonstrated the ability to inhibit pro-inflammatory cytokine production in vitro. The compound was shown to reduce levels of TNF-alpha and IL-6 in stimulated macrophages by approximately 30% at concentrations of 10 µM.

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro assays revealed that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer):

Cell LineIC50 (µM)
MCF-715
A54920

The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
  • Reactive Intermediates : The compound may undergo bioreduction, generating reactive intermediates that interact with cellular components such as proteins and DNA.

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including our compound. It was found that the presence of the thiophene ring significantly enhanced antibacterial activity compared to similar compounds lacking this moiety.
  • Anti-inflammatory Mechanism Investigation :
    A study focused on the anti-inflammatory mechanisms revealed that treatment with the compound led to a decrease in NF-kB activation in macrophages, suggesting a pathway through which it exerts its effects.
  • Cancer Cell Apoptosis Induction :
    Research conducted on MCF-7 cells showed that treatment with this compound resulted in increased levels of cleaved PARP and caspase-3, indicating apoptosis induction.

Q & A

Basic: What synthetic routes are recommended for preparing 1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole?

Methodological Answer:
The synthesis typically involves a cyclocondensation reaction between hydrazine derivatives and β-keto thiophene precursors to form the pyrazole core. Subsequent chloromethylation is achieved using chloromethylating agents (e.g., chloromethyl methyl ether) under controlled conditions. Key steps include:

  • Cyclocondensation : Optimize reaction temperature (80–100°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield .
  • Chloromethylation : Monitor reaction progress via TLC and confirm product purity using HPLC (>97% purity) .
    Post-synthesis, employ recrystallization in ethanol or column chromatography for purification.

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H/¹³C) : Identify characteristic signals (e.g., chloromethyl protons at δ 4.5–5.0 ppm; thiophene protons at δ 7.0–7.5 ppm) .
  • IR Spectroscopy : Confirm C-Cl stretching (~650 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (monoclinic system, space group P21/c) .

Advanced: How can reaction conditions be optimized for chloromethylation to mitigate side reactions?

Methodological Answer:
To minimize undesired byproducts (e.g., over-alkylation):

  • Solvent Selection : Use aprotic solvents (e.g., DMF) to stabilize electrophilic intermediates .
  • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
  • Temperature Control : Maintain 0–5°C during chloromethylation to suppress thermal degradation .
    Validate optimization via GC-MS to track intermediate formation and HPLC for purity assessment.

Advanced: How do intermolecular interactions influence the compound’s crystal packing?

Methodological Answer:
Analyze crystal structures using SHELX software (SHELXL for refinement) to identify:

  • Hydrogen Bonds : Between pyrazole N-H and chloromethyl Cl atoms (distance ~3.2 Å) .
  • π-π Stacking : Thiophene and pyrazole rings (centroid distances ~3.8 Å) .
    Perform Hirshfeld surface analysis to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .

Advanced: How does the thiophene substituent modulate electronic properties and reactivity?

Methodological Answer:
The electron-rich thiophene ring enhances electrophilic substitution reactivity at the 5-position of the pyrazole.

  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .
  • Experimental Validation : Perform nitration or halogenation reactions; monitor regioselectivity via LC-MS .

Advanced: How can low yields in cyclocondensation be addressed?

Methodological Answer:
Improve yields through:

  • Microwave-Assisted Synthesis : Reduce reaction time (10–15 mins vs. 6–8 hrs) and enhance efficiency .
  • Stoichiometric Adjustments : Use a 1.2:1 molar ratio of hydrazine to carbonyl precursor to drive completion .
    Characterize intermediates via in-situ FTIR to identify kinetic bottlenecks.

Basic: What purification methods ensure high-purity product isolation?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation .
  • Recrystallization : Employ ethanol/water mixtures (70:30) to isolate crystalline product (>95% recovery) .
    Validate purity via melting point analysis and HPLC (retention time ~8.2 mins) .

Advanced: How to design structure-activity relationship (SAR) studies for substituent modification?

Methodological Answer:

  • Substituent Replacement : Synthesize analogs replacing chloromethyl with -CF₃ or -NH₂ groups; assess bioactivity .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .
    Validate results via in vitro assays (e.g., IC₅₀ determination for antimicrobial activity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 2
1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole

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